molecular formula C33H27N3O3 B10883557 N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-(2-methoxyphenoxy)acetamide

N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B10883557
M. Wt: 513.6 g/mol
InChI Key: ASALGEYVKWTTBW-UHFFFAOYSA-N
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Description

N~1~-(1-Benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with benzyl, cyano, and diphenyl groups, as well as a methoxyphenoxyacetamide moiety

Properties

Molecular Formula

C33H27N3O3

Molecular Weight

513.6 g/mol

IUPAC Name

N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C33H27N3O3/c1-38-28-19-11-12-20-29(28)39-23-30(37)35-33-27(21-34)31(25-15-7-3-8-16-25)32(26-17-9-4-10-18-26)36(33)22-24-13-5-2-6-14-24/h2-20H,22-23H2,1H3,(H,35,37)

InChI Key

ASALGEYVKWTTBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(C(=C(N2CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-(2-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Coupling with Methoxyphenoxyacetic Acid: The final step involves coupling the substituted pyrrole with methoxyphenoxyacetic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-Benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitriles to amines or reduce other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrrole ring or the phenoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO~2~).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~1~-(1-Benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic electronic materials or as a building block for complex molecular architectures.

    Biological Studies: Investigating its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N1-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-(2-methoxyphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(1-Benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N~1~-(1-Benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N~1~-(1-Benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to its analogs, potentially leading to different applications and effects.

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